5,8,11,14-Heneicosatetraynoic acid

Descripción general

Descripción

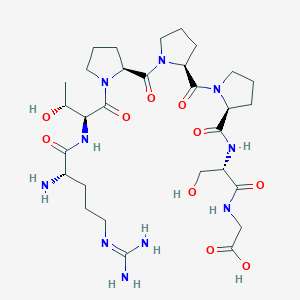

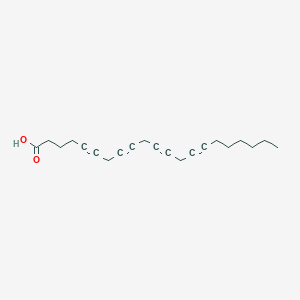

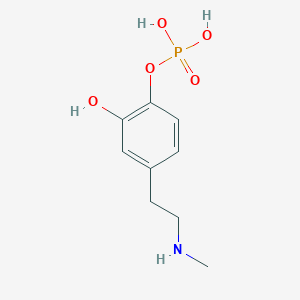

5,8,11,14-Heneicosatetraynoic acid is a heterocyclic organic compound . It is an arachidonic acid analog . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular formula of 5,8,11,14-Heneicosatetraynoic acid is C21H26O2 . The molecular weight is 310.43 g/mol .Physical And Chemical Properties Analysis

5,8,11,14-Heneicosatetraynoic acid has a density of 0.9±0.1 g/cm3 . Its boiling point is 452.7±24.0 °C at 760 mmHg . The vapor pressure is 0.0±2.4 mmHg at 25°C . The enthalpy of vaporization is 78.0±6.0 kJ/mol . The flash point is 349.3±18.0 °C . The index of refraction is 1.499 . The molar refractivity is 101.1±0.3 cm3 . It has 2 H bond acceptors and 1 H bond donor . It has 15 freely rotating bonds .Aplicaciones Científicas De Investigación

Biosynthesis of Slow Reacting Substance of Anaphylaxis : It is proposed as an intermediate in this biosynthesis, as explored in the study "The autoxidation of arachidonic acid: formation of the proposed SRS-A intermediate" by Porter et al. (1979) (Porter, Wolf, Yarbro, & Weenen, 1979).

Acne Treatment : Topically applied 2% solutions significantly reduced sebum excretion in acne patients, as detailed in "Topical Tetraynoic Acid and Sebum Excretion" by Burton & Shuster (1970) (Burton & Shuster, 1970).

Inhibition of Fatty Acid Conversion : It inhibits the conversion of linoleate to arachidonate and arachidonate to specific products, as noted in Coniglio et al.'s "Effect of eicosa-5,8,11,14-tetraynoic acid on fatty acid composition of selected organs in the rat" (1976) (Coniglio, Buch, & Grogan, 1976).

Lipoxygenase Inactivation : This acid inactivates soybean lipoxygenase irreversibly and time-dependently, as explained in "The mechanism of inactivation of lipoxygenases by acetylenic fatty acids" by Kühn et al. (1984) (Kühn, Holzhütter, Schewe, Hiebsch, & Rapoport, 1984).

Inhibition of Neutrophil Degranulation : It can inhibit degranulation induced by certain hydroxylated fatty acids, as discussed in "Monohydroxyeicosatetraenoic acids (HETEs) induce degranulation of human neutrophils" by Stenson & Parker (1980) (Stenson & Parker, 1980).

Formation of Polar Metabolites : Its oxygenation leads to the formation of major polar metabolites, as seen in "Oxygenation of 5,8,11-eicosatrienoic acid by prostaglandin endoperoxide synthase and by cytochrome P450 monooxygenase: structure and mechanism of formation of major metabolites" by Oliw et al. (1993) (Oliw, Hömsten, Sprecher, & Hamberg, 1993).

GC-MS Analysis of Biological Fluids : It is used as an index in GC-MS analysis for studying 5-lipoxygenation of arachidonic acid, as reported in "Measurement of 5-hydroxyeicosatetraenoic acid (5-HETE) in biological fluids by GCMS" by Ogletree et al. (1982) (Ogletree, Schlesinger, Nettleman, & Hubbard, 1982).

Esterification into Membrane Phospholipids : This acid can be esterified into membrane phospholipids, potentially altering membrane characteristics, as explored in Stenson & Parker's study "Metabolism of arachidonic acid in ionophore-stimulated neutrophils. Esterification of a hydroxylated metabolite into phospholipids" (1979) (Stenson & Parker, 1979).

Propiedades

IUPAC Name |

henicosa-5,8,11,14-tetraynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-6,9,12,15,18-20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJNSDDZSLEWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCC#CCC#CCC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173745 | |

| Record name | 5,8,11,14-Heneicosatetraynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8,11,14-Heneicosatetraynoic acid | |

CAS RN |

19960-58-8 | |

| Record name | 5,8,11,14-Heneicosatetraynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019960588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11,14-Heneicosatetraynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B19340.png)

![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)